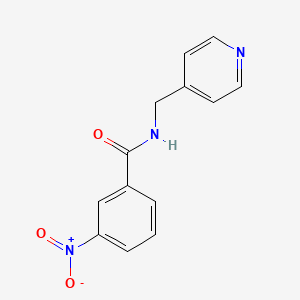
ethyl (4-thioxo-3,4-dihydro-1-phthalazinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at the compound’s chemical properties, such as its acidity or basicity .Applications De Recherche Scientifique
Antibacterial Activity
Compounds with the thioxo-dihydro-phthalazinyl structure have been reported to exhibit antibacterial properties . Specifically, derivatives of this compound have shown effectiveness against bacterial cultures such as E. coli and S. aureus . The antibacterial activity is quantified by the minimum inhibitory concentration (MIC), which indicates the effectiveness of the compound in inhibiting bacterial growth.
Anticarcinogenic Potential
The fused pyrimido[1,2-a][1,3,5]triazines, which are structurally related to ethyl (4-thioxo-3,4-dihydro-1-phthalazinyl)acetate, are known to possess anticarcinogenic effects . This suggests potential applications in cancer research, particularly in the synthesis of new anticancer drugs.
Antiviral Effects
Research has indicated that compounds similar to ethyl (4-thioxo-3,4-dihydro-1-phthalazinyl)acetate have antiviral activities . This opens up possibilities for the compound to be used in the development of antiviral medications, especially in the context of emerging viral infections.
Solar Cell Applications
The compound’s derivatives have been explored for use in perovskite solar cells . These solar cells are a promising area of renewable energy research, and the compound’s properties may contribute to improving the efficiency and stability of solar cell materials.
Cytotoxicity Evaluation
In vitro cytotoxicity evaluations have been conducted on related compounds to assess their potential as chemotherapeutic agents . This involves testing the compound’s ability to kill cancer cells, which is crucial for developing new cancer treatments.
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds , which are a cornerstone of medicinal chemistry. These compounds form the basis for a wide range of drugs that treat diverse conditions, from infections to chronic diseases.
Mécanisme D'action
Target of Action
The primary target of ethyl (4-thioxo-3,4-dihydro-1-phthalazinyl)acetate is the Mycobacterium tuberculosis isocitrate lyase enzyme . This enzyme plays a crucial role in the survival and persistence of Mycobacterium tuberculosis during the latent phase of tuberculosis infection .
Mode of Action
Ethyl (4-thioxo-3,4-dihydro-1-phthalazinyl)acetate interacts with the isocitrate lyase enzyme, leading to its inhibition . The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of isocitrate to succinate and glyoxylate, a critical step in the glyoxylate cycle .
Biochemical Pathways
The inhibition of the isocitrate lyase enzyme disrupts the glyoxylate cycle, a pathway that enables Mycobacterium tuberculosis to survive in a latent state within host macrophages . This disruption starves the bacteria of essential nutrients, impairing their survival and proliferation .
Result of Action
The inhibition of the isocitrate lyase enzyme by ethyl (4-thioxo-3,4-dihydro-1-phthalazinyl)acetate leads to a reduction in the mycobacterial load in lung and spleen tissues . This result was observed in an in vivo animal model, where the compound provided significant protection at a dose of 25 mg/kg body weight .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(4-sulfanylidene-3H-phthalazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)7-10-8-5-3-4-6-9(8)12(17)14-13-10/h3-6H,2,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKFOQUAAPALAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=S)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-sulfanylphthalazin-1-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)


![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)

![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)
![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)